4-Bromo-6-methylpyridin-3-amine
Description
4-Bromo-6-methylpyridin-3-amine is a brominated pyridine derivative with the molecular formula C₆H₇BrN₂ and a molecular weight of 187.04 g/mol (calculated). Its CAS registry number is 1060815-76-0 . The compound features a pyridine ring substituted with a bromine atom at position 4 and a methyl group at position 6, with an amine group at position 3. This structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atom's reactivity.
Properties
IUPAC Name |
4-bromo-6-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-2-5(7)6(8)3-9-4/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIFLOPUVMKJOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70721194 | |
| Record name | 4-Bromo-6-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060812-94-3 | |
| Record name | 4-Bromo-6-methyl-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060812-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-6-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-6-methylpyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
4-Bromo-6-methylpyridin-3-amine is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: It is utilized in the design and synthesis of pharmaceuticals, including potential treatments for various diseases.
Industry: The compound finds applications in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Bromo-6-methylpyridin-3-amine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and applications:
Biological Activity
4-Bromo-6-methylpyridin-3-amine (C6H7BrN2) is a pyridine derivative that has garnered interest in various fields of medicinal chemistry and biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, synthesizing data from diverse sources to provide a comprehensive overview.
Chemical Structure
The molecular structure of this compound can be represented by the following details:
- Molecular Formula : C6H7BrN2
- SMILES Notation : CC1=CC(=C(C=N1)N)Br
- InChI : InChI=1S/C6H7BrN2/c1-4-2-5(7)6(8)3-9-4/h2-3H,8H2,1H3
Biological Activities
Research has indicated that this compound exhibits a range of biological activities, particularly in antimicrobial and anti-inflammatory domains. Below are key findings:
Antimicrobial Activity
A study evaluating various pyridine derivatives demonstrated that compounds similar to this compound showed significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Escherichia coli and Staphylococcus aureus, with some exhibiting inhibition rates exceeding 90% .
Anti-inflammatory Effects
In vitro studies have suggested that this compound may possess anti-inflammatory properties. The mechanism appears to involve the inhibition of pro-inflammatory cytokines, potentially making it a candidate for treating inflammatory conditions .
Case Studies
-
Synthesis and Evaluation of Derivatives : A series of pyridine derivatives were synthesized, including this compound. These compounds were evaluated for their anti-thrombolytic activity, with some showing promising results in clot formation inhibition .
Compound Percentage Lysis (%) 4b 41.32 4f 91.95 4g 29.21 4a 21.51 - Bioconversion Studies : Research involving whole-cell biocatalysis indicated that pyridine derivatives can be converted into more bioactive forms using specific microorganisms, enhancing their biological activity through metabolic processes .
Pharmacological Potential
The pharmacological potential of this compound is underscored by its structural attributes, which allow for interactions with various biological targets. The presence of bromine and amino groups in its structure enhances its reactivity and potential binding affinity to enzymes or receptors involved in disease pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
